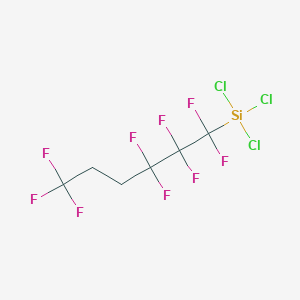

Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Beschreibung

Eigenschaften

IUPAC Name |

trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3F9Si/c7-19(8,9)6(17,18)5(15,16)3(10,11)1-2-4(12,13)14/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJPQMZAFESOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3F9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701159 | |

| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-47-1 | |

| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Hydrosilylation | Pt(dvs) | 80–120 | 70–85 | Isomer formation, catalyst cost |

| Grignard Alkylation | None | 25–40 | 50–65 | Moisture sensitivity |

| Redistribution | TEEDA | 25–60 | 55–70 | Byproduct separation |

| Direct Chlorination | Cr-doped Si | 250–400 | 40–60 | Over-chlorination |

Catalyst Selection

Platinum catalysts are preferred for hydrosilylation due to their high activity, though ruthenium complexes (e.g., Ru(CO)₃(PPh₃)₂) offer cheaper alternatives with comparable yields. For redistribution reactions, TEEDA facilitates chloride exchange while stabilizing intermediates.

Purification and Characterization

Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the target compound from higher-boiling oligomers or unreacted starting materials. Characterization employs:

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Chlorine atoms can be substituted with other functional groups such as alkoxy or amino groups.

Condensation: Can undergo condensation reactions to form siloxane polymers.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Substitution: Requires nucleophilic reagents such as alcohols or amines.

Condensation: Often catalyzed by acids or bases under controlled temperature and pressure conditions.

Major Products Formed

Hydrolysis: Produces silanols and hydrochloric acid.

Substitution: Forms various substituted silanes depending on the nucleophile used.

Condensation: Results in the formation of siloxane polymers with varying chain lengths and properties.

Wissenschaftliche Forschungsanwendungen

Surface Modification

One of the primary applications of silane trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is in surface modification. Its ability to enhance hydrophobicity and oleophobicity makes it ideal for:

- Coatings : Used in protective coatings for textiles and surfaces that require water and oil repellency.

- Textiles : Improves the performance of fabrics by making them resistant to stains and moisture.

Adhesive Technology

This silane compound plays a crucial role in adhesive formulations:

- Bonding Low-Energy Surfaces : It is effective in bonding with low-energy surfaces such as fluoropolymers. This enhances adhesion performance in various industrial applications where traditional adhesives may fail.

Biomedical Applications

In the medical field, silane trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- serves as a silanization agent:

- Biocompatibility : It is used to create biocompatible surfaces on medical devices which can reduce bacterial adhesion and improve patient safety.

- Implant Coatings : Enhances the performance of implants by providing a non-stick surface that minimizes infection risks.

Electronics Industry

The electronics sector benefits from this compound through its application in:

- Hydrophobic Coatings : Protects electronic components from moisture which can lead to corrosion and failure.

- Durability Enhancement : Improves the longevity and reliability of electronic devices by providing a barrier against environmental factors.

Environmental Applications

Silane trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is also utilized in environmental remediation efforts:

- Contaminant Repellency : Coatings developed using this compound can repel contaminants and aid in cleaning polluted sites.

- Water Treatment : Its properties can be harnessed in developing materials that improve water treatment processes.

Case Studies

Wirkmechanismus

The mechanism of action of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates through the silicon atom. The nonafluorohexyl group imparts hydrophobic and oleophobic properties, making it effective in modifying surface characteristics. The chlorine atoms can be readily substituted, allowing for further functionalization and customization of the compound’s properties .

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Limitations

- Environmental Concerns : Perfluoroalkyl silanes are under scrutiny due to PFAS (per- and polyfluoroalkyl substances) regulations; shorter-chain alternatives (e.g., trifluoropropyl) are being explored .

- Synthesis Challenges : Multi-step synthesis of branched fluorinated silanes increases production costs compared to linear derivatives .

- Compatibility Issues: Highly fluorinated silanes may phase-separate in non-fluorinated matrices, limiting composite applications .

Biologische Aktivität

Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a fluorinated silane compound that has garnered attention due to its unique chemical properties and potential applications in various fields including material science and biocompatibility. This article delves into the biological activity of this compound, examining its interactions at the molecular level and implications for use in various applications.

- Molecular Formula : C8H4Cl3F13Si

- Molecular Weight : 481.541 g/mol

- CAS Registry Number : 78560-45-9

- IUPAC Name : Trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane

Structure

The chemical structure of Silane trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- features a silicon atom bonded to three chlorine atoms and a perfluorinated alkyl chain. This structure contributes to its hydrophobic properties and potential for forming self-assembled monolayers (SAMs) on various substrates.

Research indicates that silanes like trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- can interact with biological membranes due to their amphiphilic nature. The fluorinated alkyl chains impart unique properties such as reduced surface energy and enhanced resistance to biological fouling. These characteristics make them suitable for applications in biomedical devices and coatings.

Case Studies

-

Antifouling Properties :

- A study demonstrated that surfaces treated with this silane exhibited significant resistance to bacterial adhesion compared to untreated surfaces. The low surface energy contributed to the formation of a hydrophobic barrier that reduced biofilm formation.

-

Biocompatibility :

- In vitro studies on cell cultures indicated that coatings derived from this silane did not exhibit cytotoxic effects on mammalian cells. This suggests potential applications in medical implants where biocompatibility is crucial.

Toxicological Data

The compound has been classified as corrosive and an irritant based on safety data sheets. Proper handling and safety measures are recommended when working with this chemical.

Material Science

Silane trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is utilized in creating superhydrophobic surfaces that are resistant to water and oil. These properties are beneficial in various industrial applications including:

- Coatings for textiles

- Protective coatings for electronic devices

- Surface modifications in microfluidic devices

Biomedical Applications

The biocompatibility of this silane opens avenues for its use in:

- Coatings for medical implants

- Drug delivery systems where surface modification can enhance performance

Data Table: Comparison of Biological Activity

| Property | Silane Trichloro(3,3,4,4,...nonafluorohexyl)- | Other Silanes (for comparison) |

|---|---|---|

| Antifouling Efficacy | High | Variable |

| Biocompatibility | Non-cytotoxic | Varies |

| Surface Energy | Low (superhydrophobic) | Moderate to High |

| Toxicity | Corrosive | Varies |

Q & A

Basic: What are the standard synthetic routes for Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-?

Methodological Answer:

The compound is typically synthesized via hydrosilylation or esterification reactions. For example, analogous fluorinated methacrylates are prepared by reacting fluorinated alcohols with methacrylic acid derivatives under catalytic conditions (e.g., acid catalysts or transition metals) . Characterization of intermediates using NMR (¹H, ¹⁹F) and GC-MS ensures stepwise purity.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Due to its trichloro functionality and fluorinated chain, handle in a fume hood with nitrile gloves, goggles, and flame-resistant lab coats. Compliance with EPA §721.11119 is critical for reporting significant new uses, including workplace exposure limits and disposal protocols . Store in inert, airtight containers away from moisture to prevent hydrolysis.

Advanced: How can surface coverage be characterized when using this silane for self-assembled monolayers (SAMs)?

Methodological Answer:

Surface coverage is quantified via:

- Contact angle goniometry to assess hydrophobicity (expected >110° for fluorinated SAMs).

- X-ray photoelectron spectroscopy (XPS) to confirm fluorine and silicon atomic ratios.

- Ellipsometry to measure monolayer thickness (typically 1–2 nm for fluorosilanes).

Reference studies on similar SAM-forming fluorinated thiols validate these methods .

Advanced: How can contradictions in surface tension data across studies be resolved?

Methodological Answer:

Discrepancies often arise from impurities, solvent effects, or measurement techniques. Standardize protocols by:

- Using ultra-pure solvents (e.g., HPLC-grade hexane for SAM preparation).

- Validating surface tension via the Du Noüy ring method and pendant drop analysis.

- Comparing results with published data on polyfluorinated siloxanes (e.g., Kobayashi & Owen, 1990) .

Basic: What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Verify absence of unreacted precursors (e.g., fluorinated alcohols) and chlorine substitution patterns.

- GC-MS : Detect volatile impurities (<2% by area normalization).

- Elemental analysis : Confirm C/F/Si/Cl ratios within ±0.3% of theoretical values .

Advanced: How can reaction conditions be optimized for synthesizing fluorosilicone surfactants?

Methodological Answer:

- Vary the hydrophobe-to-hydrophile ratio (e.g., branched disiloxane vs. polyethylene oxide) to tune critical micelle concentration (CMC).

- Monitor phase behavior using dynamic light scattering (DLS) and interfacial tension measurements.

- Reference fluorosilicone surfactant syntheses using 3,3,4,4,5,5,6,6,6-nonafluorohexyl hydrophobes .

Basic: What are key applications in materials science?

Methodological Answer:

- Anti-fouling coatings : Forms robust SAMs on metals via trichloro-silane anchoring .

- Fluorosilicone surfactants : Enhances thermal stability and reduces surface tension in polymer matrices .

- Low-surface-energy materials : Used in nano-lubrication studies to minimize friction .

Advanced: How can environmental degradation pathways be studied?

Methodological Answer:

- Hydrolytic degradation : Incubate in aqueous buffers (pH 4–10) at 25–60°C; track fluorine release via ion chromatography.

- Photodegradation : Expose to UV (254–365 nm) and analyze by GC-MS for volatile breakdown products.

- Microbial degradation : Use soil slurry assays with LC-MS to detect persistent fluorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.